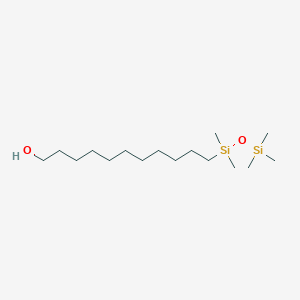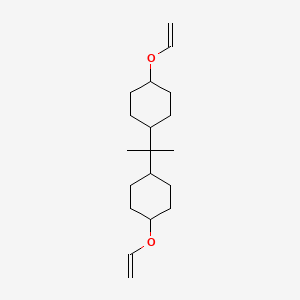
Cyclohexane, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is a complex organic compound with the molecular formula C15H28. It is also known by other names such as 2,2-Dicyclohexylpropane . This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a methylethylidene bridge and substituted with ethenyloxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- typically involves the reaction of cyclohexanone with isopropylidene bisphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the methylethylidene bridge .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
作用機序
The mechanism by which Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, its derivatives may interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-: This compound shares a similar cyclohexane structure but differs in the substitution pattern and functional groups.
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-nitro-: This compound has nitro groups instead of ethenyloxy groups, leading to different chemical properties and reactivity.
Uniqueness
Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
特性
CAS番号 |
214681-74-0 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC名 |
1-ethenoxy-4-[2-(4-ethenoxycyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H32O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-6,15-18H,1-2,7-14H2,3-4H3 |
InChIキー |
QFWOOSBCZMIIAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)OC=C)C2CCC(CC2)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


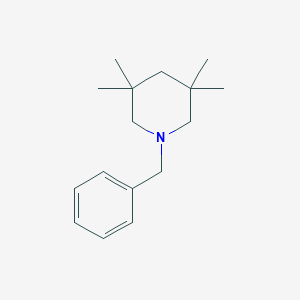
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
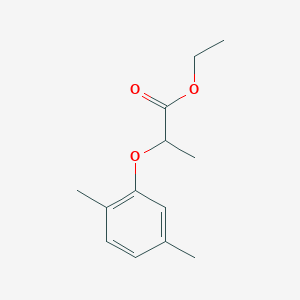



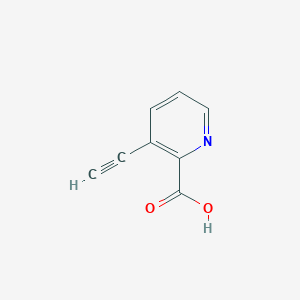
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
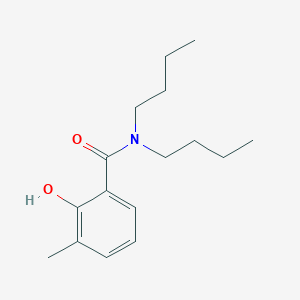
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
